molecular formula C9H13NOS B8546766 2-(2-Methoxyethylthio)benzenamine

2-(2-Methoxyethylthio)benzenamine

Cat. No. B8546766
M. Wt: 183.27 g/mol
InChI Key: GDPIDWWEDOLEMP-UHFFFAOYSA-N
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Patent
US04528024

Procedure details

To a suspension of 2-(2-methoxyethylthio)benzenamine (91.5 g, 0.500 mol) in a mixture of concentrated hydrochloric acid (175 ml) and glacial acetic acid (80 ml) was added a solution of sodium nitrite (39.3 g, 0.550 mol) in water (75 ml) at -5° to 0°. The solution was stirred at 0° for 1/2 hour and then poured, in several portions, into a mixture of cupric chloride dihydrate (10.0 g, 0.059 mol) and liquid sulfur dioxide (77.5 ml, 1.76 mol), in glacial acetic acid (500 ml) at 0°. The resulting solution was stirred at 0° for one hour and then allowed to warm to room temperature. After four hours, ice-water (2000 ml) was added and the resulting oil was extracted into 1-chlorobutane (4×500 ml). The organic extracts were washed with water (5×500 ml) and saturated sodium bicarbonate (until neutral), dried (MgSO4), filtered and reduced in volume to 1000 ml. The sulfonyl chloride solution was cooled to 0° under nitrogen and treated with liquid anhydrous ammonia (50 ml, 2.0 mol). After 1 hour at 0°, the mixture was allowed to warm to room temperature and stirred for 21/2 hours. The reaction mixture was filtered and the resulting solid washed with 1-chlorobutane and water. 2-(2-methoxyethylthio)benzenesulfonamide (84 g, 68%) was obtained as a light-orange solid: m.p. 127°-130°.
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
77.5 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1N.Cl.N([O-])=O.[Na+].[S:18](=[O:20])=[O:19].[NH3:21]>O.C(O)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:18]([NH2:21])(=[O:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
91.5 g
Type
reactant
Smiles
COCCSC1=C(C=CC=C1)N
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
39.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
77.5 mL
Type
reactant
Smiles
S(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 0° for one hour
Duration
1 h
WAIT
Type
WAIT
Details
After four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the resulting oil was extracted into 1-chlorobutane (4×500 ml)
WASH
Type
WASH
Details
The organic extracts were washed with water (5×500 ml) and saturated sodium bicarbonate (until neutral)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The sulfonyl chloride solution was cooled to 0° under nitrogen
WAIT
Type
WAIT
Details
After 1 hour at 0°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 21/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the resulting solid washed with 1-chlorobutane and water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COCCSC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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